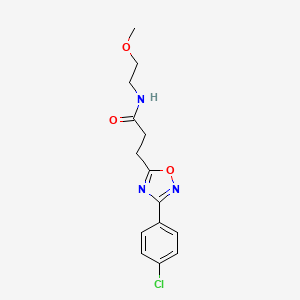
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)propanamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Mécanisme D'action
The exact mechanism of action of compound X is not fully understood. However, it is believed that this compound modulates the activity of certain ion channels, including the GABA-A receptor. This receptor is an important target for drugs that have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have anxiolytic and sedative effects. Additionally, compound X has been shown to modulate the activity of certain ion channels, which are important for the transmission of signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is that it has been shown to have anxiolytic and sedative effects in animal models. This makes it a potentially useful tool for studying anxiety and related disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are many potential future directions for research on compound X. One area of interest is the development of new drugs that target the same ion channels as compound X. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of anxiety and related disorders. Finally, further studies are needed to determine the optimal dosage and administration route for compound X in lab experiments.
Méthodes De Synthèse
Compound X can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chlorophenyl)hydrazinecarboxylate. The final step involves the reaction of ethyl 2-(4-chlorophenyl)hydrazinecarboxylate with 2-methoxyethylamine and propionyl chloride to form compound X.
Applications De Recherche Scientifique
Compound X has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels, which are important for the transmission of signals in the nervous system. Additionally, compound X has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-9-8-16-12(19)6-7-13-17-14(18-21-13)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDYUITROHOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


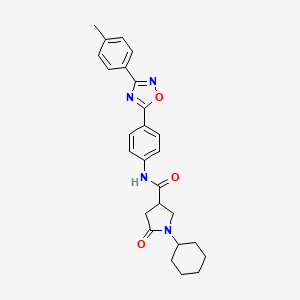

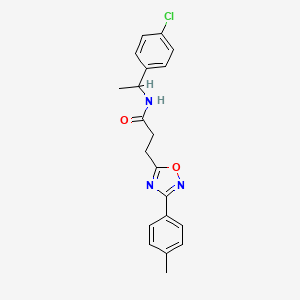
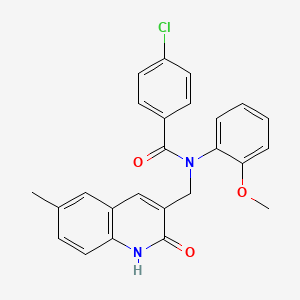

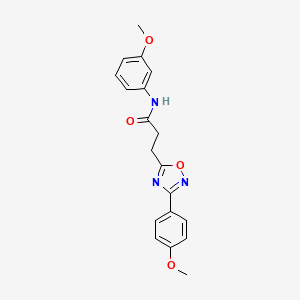
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)

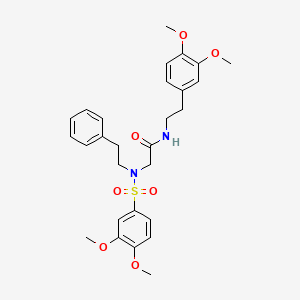
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)


